Lumiracoxib-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

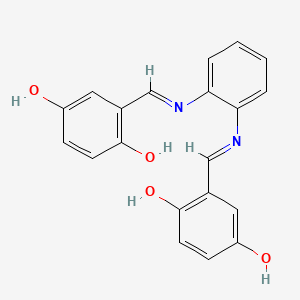

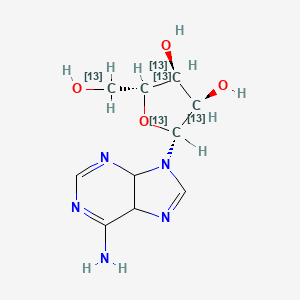

Lumiracoxib-d6 is a deuterated form of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib, as the presence of deuterium can influence the metabolic stability and absorption of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in lumiracoxib with deuterium atoms using deuterated solvents and catalysts under specific conditions.

Deuterated Reagents: The synthesis can also be carried out using deuterated reagents in the presence of catalysts to introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale synthesis using deuterated reagents and catalysts in batch reactors.

Chemical Reactions Analysis

Types of Reactions

Lumiracoxib-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated and carboxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and catalysts.

Major Products Formed

Hydroxylated Derivatives: Formed through oxidation reactions.

Carboxylated Derivatives: Resulting from further oxidation of hydroxylated products.

Substituted Derivatives: Formed through substitution reactions at the aromatic ring.

Scientific Research Applications

Lumiracoxib-d6 is used in various scientific research applications, including:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of lumiracoxib.

Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of lumiracoxib.

Drug Interaction Studies: To investigate potential interactions with other drugs and their impact on the pharmacokinetics of lumiracoxib.

Biological Research: To study the effects of lumiracoxib on COX-2 inhibition and its anti-inflammatory properties.

Mechanism of Action

Lumiracoxib-d6 exerts its effects by selectively inhibiting the cyclo-oxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Unlike non-selective NSAIDs, lumiracoxib does not inhibit cyclo-oxygenase-1 (COX-1) at therapeutic concentrations, thereby reducing the risk of gastrointestinal side effects .

Comparison with Similar Compounds

Similar Compounds

Celecoxib: Another selective COX-2 inhibitor used for similar indications.

Etoricoxib: A selective COX-2 inhibitor with a longer half-life.

Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Uniqueness of Lumiracoxib-d6

This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for COX-2 and reduced gastrointestinal side effects make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No. |

1225453-72-4 |

|---|---|

Molecular Formula |

C₁₅H₇D₆ClFNO₂ |

Molecular Weight |

299.76 |

Synonyms |

2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6; _x000B_2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid-d6; CGS 35189-d6; COX 189-d6; Prexige-d6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)